molecular formula C8H15NO B1365496 N-cyclopropyltetrahydro-2H-pyran-4-amine CAS No. 211814-16-3

N-cyclopropyltetrahydro-2H-pyran-4-amine

Cat. No.: B1365496
CAS No.: 211814-16-3
M. Wt: 141.21 g/mol
InChI Key: DUIOGILHLJADHT-UHFFFAOYSA-N
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Description

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3) is a bicyclic amine with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Key physicochemical properties include:

  • Density: 1.01 g/cm³
  • Boiling Point: 219°C (at 760 mmHg)
  • Melting Point: -81.4°C
  • Vapor Pressure: 0.122 mmHg at 25°C
  • Refractive Index: 1.493
  • Solubility: Limited aqueous solubility (exact values unspecified)

The compound features a tetrahydro-2H-pyran (oxane) ring fused with a cyclopropylamine group, contributing to its structural rigidity. It is primarily utilized as a pharmaceutical intermediate, with Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. listed as a key supplier .

Properties

IUPAC Name

N-cyclopropyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOGILHLJADHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426294
Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211814-16-3
Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
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Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
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Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with tetrahydropyran derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyltetrahydro-2H-pyran-4-one, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
N-Cyclopropyltetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features make it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to modify biological activity allows researchers to design more effective therapeutics aimed at conditions such as depression and anxiety disorders.

Case Study: Lysine-Specific Demethylase-1 Inhibitors
Research has indicated that derivatives of this compound can exhibit inhibitory action against lysine-specific demethylase-1, which is implicated in several diseases, including cancer. This suggests a pathway for developing new medications that could improve treatment options for patients suffering from these conditions .

Agrochemical Formulations

Enhancing Pesticide Efficacy
In agrochemical applications, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can lead to improved crop yields while simultaneously reducing the environmental impact associated with agricultural practices. This dual benefit is particularly important as the agricultural sector seeks sustainable solutions to meet global food demands.

Polymer Chemistry

Modifier in Polymer Production
The compound acts as a modifier in the production of polymers, contributing to the development of materials with enhanced flexibility and durability. This application is vital for industries that require high-performance materials, such as automotive and construction sectors. By improving the mechanical properties of polymers, this compound facilitates the creation of innovative products that can withstand demanding conditions.

Research in Organic Synthesis

Intermediate in Complex Molecule Formation
In organic synthesis, this compound serves as an intermediate that helps facilitate the creation of complex molecules. This role is essential for advancing chemical research, particularly in synthesizing novel compounds that may have unique properties or biological activities. Its utility in laboratory settings underscores its importance in ongoing chemical investigations.

Biochemical Applications

Potential for Enzyme Inhibition
The compound is being explored for its potential in biochemical applications, particularly in designing enzyme inhibitors. Such inhibitors can lead to breakthroughs in treating various diseases by targeting specific biochemical pathways involved in disease progression. The ongoing research into this area highlights the compound's versatility and potential impact on medical science.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentBuilding block for drug synthesis targeting neurological disordersLysine-specific demethylase-1 inhibitors
Agrochemical FormulationsEnhances efficacy of pesticides and herbicidesImproved crop yields and reduced environmental impact
Polymer ChemistryModifier for producing flexible and durable polymersHigh-performance materials for automotive and construction
Organic SynthesisIntermediate for creating complex moleculesNovel compound synthesis in laboratory research
Biochemical ApplicationsPotential enzyme inhibitors for disease treatmentResearch into specific biochemical pathways

Mechanism of Action

The mechanism of action of N-cyclopropyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The cyclopropyl group and the amine functionality allow it to bind to specific receptors or enzymes, influencing biological pathways. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.17 g/mol
  • Key Differences :
    • Replaces the cyclopropyl group with a methyl group, reducing steric bulk.
    • Lower molecular weight and simpler structure may enhance solubility but reduce metabolic stability compared to the cyclopropyl analog.

N-Ethyltetrahydro-2H-pyran-4-amine (CAS: 211814-15-2)

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Differences :
    • Ethyl substitution increases hydrophobicity compared to the methyl analog.
    • Boiling point and melting point data are unavailable, but the ethyl group likely elevates boiling point relative to the methyl variant.
  • Synthesis : Similar reductive amination methods as the cyclopropyl derivative .

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1017451-67-0)

  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight : 211.69 g/mol
  • Key Differences :
    • Incorporates a 3-chlorophenyl group, enhancing aromatic interactions and polarity.
    • Higher molecular weight and chlorine substituent may improve binding affinity in receptor-targeted applications.
  • Applications: Potential use in kinase inhibitors or CNS-targeted drugs .

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Molecular Formula : C₂₅H₃₆F₃N₃O₂
  • Molecular Weight : 468.2 g/mol (observed mass)
  • Key Differences :
    • Complex structure with a trifluoromethylphenyl-piperazine moiety, enhancing metabolic stability and lipophilicity.
    • Demonstrated in European patents as a lead compound for neuropharmacological targets .
  • Synthesis : Involves reductive amination with sodium triacetoxyborohydride (STAB) and palladium-catalyzed hydrogenation .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C) Applications
N-cyclopropyltetrahydro-2H-pyran-4-amine C₈H₁₅NO 141.21 Cyclopropyl 219 -81.4 Pharmaceutical intermediate
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Methyl N/A N/A Organic synthesis
N-Ethyltetrahydro-2H-pyran-4-amine C₇H₁₅NO 129.20 Ethyl N/A N/A Research chemical
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄ClNO 211.69 3-Chlorophenyl N/A N/A Kinase inhibitor candidate
Trifluoromethylphenyl-piperazine analog C₂₅H₃₆F₃N₃O₂ 468.2 Trifluoromethylphenyl-piperazine N/A N/A Neuropharmacological agent

Biological Activity

N-Cyclopropyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound (C8H15NO) is characterized by a tetrahydropyran ring structure with a cyclopropyl group attached to the nitrogen atom. Its molecular structure is critical for its interactions with biological targets.

The biological activity of this compound can be attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways.

  • PI3K Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .
  • ALK5 Inhibition : A derivative of this compound has been identified as a potent inhibitor of the TGF-β type I receptor (ALK5), which plays a significant role in fibrotic diseases and tumor progression. The compound demonstrated strong inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent .

In Vitro Studies

In vitro studies have shown that this compound and its derivatives can effectively inhibit cellular pathways involved in inflammation and proliferation:

  • Anti-inflammatory Activity : Compounds derived from this structure have been evaluated for their ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS) .

In Vivo Studies

In vivo experiments further support the anti-inflammatory properties of this compound:

  • Mouse Models : Studies using mouse models demonstrated that these compounds could significantly reduce swelling and inflammatory responses, indicating their potential for treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by targeting the PI3K pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Fibrosis : Another case study focused on the use of ALK5 inhibitors derived from this compound in treating pulmonary fibrosis, showing promising results in reducing fibrotic tissue formation in animal models .

Summary of Biological Activities

Activity TypeMechanismReference
PI3K InhibitionInhibits cell growth/survival
ALK5 InhibitionReduces fibrotic disease progression
Anti-inflammatoryDecreases cytokine production

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of N-cyclopropyltetrahydro-2H-pyran-4-amine in synthetic batches?

  • Methodological Answer : Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the amine and cyclopropyl group connectivity. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can assess purity by detecting impurities at trace levels. Differential scanning calorimetry (DSC) is recommended to validate the reported melting point (-81.4°C) and identify potential polymorphic forms .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is critical. Conduct reactions in a fume hood to mitigate inhalation risks (vapor pressure: 0.122 mmHg at 25°C). Use inert atmosphere techniques (e.g., gloveboxes) to prevent degradation or unintended reactions. Spill management should involve neutralization with compatible adsorbents and proper waste segregation .

Q. Which solvent systems are optimal for recrystallizing this compound to achieve high yields?

  • Methodological Answer : Solubility parameters suggest using polar aprotic solvents (e.g., tetrahydrofuran) mixed with non-polar solvents (e.g., hexane) for gradual crystallization. Temperature-controlled recrystallization (based on the reported boiling point of 219°C) can minimize thermal decomposition. Monitor phase transitions using hot-stage microscopy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance enantiomeric purity?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cyclopropanation). Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is essential. Computational tools like density functional theory (DFT) can predict steric effects influencing cyclopropane ring formation .

Q. What strategies are effective for resolving contradictory physicochemical data (e.g., melting point discrepancies) reported for this compound?

  • Methodological Answer : Discrepancies (e.g., conflicting melting points of -81.4°C vs. 81.4°C) may arise from impurities or polymorphic variations. Systematic characterization using DSC, X-ray crystallography, and thermogravimetric analysis (TGA) can identify root causes. Cross-validate results against high-purity reference standards .

Q. How does the electronic structure of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropyl ring’s strain and conjugation with the amine lone pair can enhance nucleophilicity. Computational modeling (e.g., natural bond orbital analysis) quantifies electron donation effects. Kinetic studies under varying pH and temperature conditions can isolate steric vs. electronic contributions .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in drug discovery contexts?

  • Methodological Answer : Use liver microsomal assays (human/rodent) to monitor oxidative degradation pathways. LC-MS/MS quantifies metabolites, while isotopic labeling (e.g., deuterium at the cyclopropane ring) tracks metabolic hotspots. Compare results with structurally similar compounds (e.g., tetrahydro-2H-pyran derivatives) to identify metabolic liabilities .

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